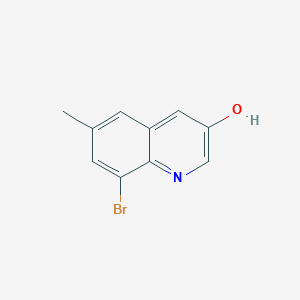

8-Bromo-6-methylquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

8-bromo-6-methylquinolin-3-ol |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-7-4-8(13)5-12-10(7)9(11)3-6/h2-5,13H,1H3 |

InChI Key |

FPYTXCJWRNVJDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)Br)O |

Origin of Product |

United States |

The Enduring Significance of Quinoline Derivatives

Quinoline (B57606) and its derivatives represent a cornerstone of heterocyclic chemistry, with a rich history and a vibrant future in scientific research. researchgate.netmdpi.com This class of compounds, characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a recurring motif in a vast array of biologically active molecules and functional materials. mdpi.comnih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a diverse range of chemical properties and applications. mdpi.com

In the field of medicinal chemistry, quinoline derivatives have been instrumental in the development of numerous therapeutic agents. researchgate.netnih.gov Their documented biological activities are extensive, encompassing roles as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents. researchgate.netnih.gov Notably, some quinoline-based compounds have been approved as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.net The ability of the quinoline core to interact with various biological targets underscores its importance as a "privileged structure" in drug discovery. acs.org

Halogenated and Alkylated Quinolinols: a Specific Focus

Within the broader family of quinolines, those bearing both halogen and alkyl substituents, particularly in conjunction with a hydroxyl group (quinolinols), are of significant academic interest. The introduction of a halogen atom, such as bromine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity and electronic character. acs.org This, in turn, can modulate its biological activity and pharmacokinetic profile. acs.org Halogenation is a well-established strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.govrsc.org

The Research Trajectory of 8 Bromo 6 Methylquinolin 3 Ol

De Novo Synthesis Routes for the Quinoline (B57606) Core with Directed Substitution

The initial formation of the quinoline core with the desired substitution pattern is a critical step in the synthesis of this compound. Classical and contemporary methods are adapted to control the placement of the methyl, bromo, and hydroxyl groups.

Adaptation of Classical Quinoline Synthesis (e.g., Skraup, Friedländer)

Classical methods like the Skraup and Friedländer syntheses remain fundamental in constructing the quinoline nucleus. tandfonline.comiipseries.orgjptcp.com

The Skraup synthesis , a reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, can be adapted to produce substituted quinolines. iipseries.orgresearchgate.net For this compound, a potential starting material would be an appropriately substituted aniline, such as 2-bromo-4-methylaniline. The reaction with glycerol under strongly acidic and oxidizing conditions would theoretically lead to the formation of the quinoline ring system. However, the harsh conditions of the Skraup reaction, often involving exothermic processes, can lead to regioselectivity issues and the formation of byproducts, making purification challenging. researchgate.netnih.gov

The Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a more direct and often milder route to polysubstituted quinolines. rsc.orgthieme-connect.comijcce.ac.irnih.govarabjchem.org To synthesize the target molecule, one could envision the reaction of 2-amino-3-bromo-5-methylbenzaldehyde (B1337875) with a two-carbon synthon that would provide the C2 and C3 atoms of the quinoline ring, with the latter bearing the hydroxyl group. The use of various catalysts, including acids, bases, and more recently, transition metals and nano-catalysts, has significantly improved the efficiency and scope of the Friedländer reaction, allowing for shorter reaction times and milder conditions. thieme-connect.comijcce.ac.irarabjchem.org

Modern adaptations of these classical methods often employ greener approaches, such as using water as a solvent or employing microwave assistance to accelerate the reactions. tandfonline.com

Regioselective Bromination Procedures

The introduction of a bromine atom at a specific position on the quinoline ring is crucial for the synthesis of this compound. Electrophilic aromatic substitution is the most common method for this transformation. evitachem.com

Direct bromination of a pre-formed 6-methylquinolin-3-ol (B1592948) can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂). The regioselectivity of this reaction is directed by the existing substituents on the quinoline ring. The hydroxyl group at C3 and the methyl group at C6 are both activating, ortho-, para-directing groups. The bromine is anticipated to substitute at the C8 position due to the directing effects of these groups. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or chloroform, often at controlled temperatures to minimize the formation of poly-brominated byproducts. evitachem.comsmolecule.com

For instance, the bromination of 8-methylquinoline (B175542) derivatives has been shown to be highly regioselective, with NBS in acetonitrile yielding the 7-bromo derivative in high selectivity due to the directing effect of the C8-methyl group. smolecule.com In the case of 6-methylquinolin-3-ol, the electronic and steric environment would favor bromination at the C8 position. Advanced techniques utilizing catalysts can further enhance regioselectivity. rsc.org

Stereoselective Methylation Strategies

While the target molecule, this compound, does not possess a stereocenter, the introduction of methyl groups onto the quinoline scaffold is a well-studied area. semanticscholar.org These methods are relevant for the synthesis of related chiral analogs.

Reductive N-methylation of quinolines using reagents like paraformaldehyde and a reducing agent over a palladium on carbon (Pd/C) catalyst is a common strategy to introduce a methyl group onto the nitrogen atom of a reduced quinoline ring. rsc.org For C-methylation, transition metal-catalyzed cross-coupling reactions or radical-based methods are often employed. semanticscholar.org For example, rhodium-catalyzed C-H functionalization of quinoline N-oxides using potassium aryltrifluoroborates can achieve C8-selective methylation. researchgate.net

Functionalization and Derivatization Strategies of this compound

Once the this compound scaffold is synthesized, the bromine atom serves as a versatile handle for further functionalization through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura coupling reaction is widely used to couple aryl halides with boronic acids or their esters. researchgate.netnih.gov The bromine atom at the C8 position of this compound can be readily coupled with a variety of boronic acids to introduce new aryl or alkyl substituents. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields. researchgate.netresearchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.combeilstein-journals.orgwikipedia.orgcommonorganicchemistry.com This reaction can be used to introduce vinyl groups at the C8 position of the quinoline ring. The intramolecular version of the Heck reaction is a powerful method for constructing new rings. wikipedia.org For example, a Heck coupling was utilized in the synthesis of the natural product microthecaline A, starting from a bromo-substituted quinoline. rsc.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinolines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd precatalyst, ligand, DBU | 3-(3,5-dimethylisoxazol-4-yl)quinoline | researchgate.net |

| Heck | 1-Bromoquinoline | Styrene | Pd/USY, H₂ bubbling | 1-Styrylquinoline | mdpi.com |

| Heck | 3-Bromoquinoline | Styrene | PVP-Pd NPs, MW irradiation | 3-Styrylquinoline | beilstein-journals.org |

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Scaffolds

Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of haloquinolines. wikipedia.orglibretexts.org In this reaction, a nucleophile displaces the halide on the aromatic ring. The reactivity of the aryl halide towards SNAr is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

For this compound, the quinoline nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. This allows for the displacement of the C8-bromo substituent by various nucleophiles, such as amines, alkoxides, and thiols, to introduce a range of functional groups. The reaction conditions for SNAr on bromoquinolines have been studied, including the effect of pressure on the reaction kinetics. acs.orgacs.org

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound is a prime site for chemical modification, allowing for the introduction of various functional groups through etherification and esterification. These reactions are fundamental in altering the molecule's polarity, solubility, and steric profile.

Etherification

The conversion of the hydroxyl group to an ether is commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the deprotonation of the quinolin-3-ol to form a more nucleophilic quinolinate anion, which then attacks an alkyl halide or other suitable electrophile. The choice of base and solvent is critical for the success of this reaction, with common systems including sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), or weaker bases like potassium carbonate (K₂CO₃) in polar solvents such as acetone (B3395972) or butanone. wvu.eduwikipedia.orgmasterorganicchemistry.comgold-chemistry.org

For instance, analogous reactions with other substituted quinolinols have been reported. The etherification of a 2-methylquinolin-6-ol (B1349115) derivative was successfully carried out by reacting it with various bromoalkanoates in the presence of potassium carbonate in acetone at a moderate temperature of 40°C. rsc.org This method highlights a common strategy for introducing ester-containing alkyl chains onto the quinoline core. Another approach involves the reaction with alkyl halides, such as ethyl bromide or isopropyl bromide, using sodium hydride in DMF at room temperature. rsc.org

A representative table of reaction conditions for the Williamson ether synthesis based on analogous quinoline systems is provided below.

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Ethyl Bromoalkanoate | K₂CO₃ | Acetone | 40°C | rsc.org |

| Ethyl Bromide | NaH | DMF | Room Temperature | rsc.org |

| 1-Bromobutane | NaOH | Ethanol (B145695) | Reflux | wvu.edu |

| Ethyl Iodide | K₂CO₃ | Butanone | Reflux | gold-chemistry.org |

Esterification

Esterification of the hydroxyl group is another key modification, typically accomplished by reacting the quinolinol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group. This reaction proceeds readily to form the corresponding quinolin-3-yl ester, effectively capping the hydroxyl group and introducing an acyl moiety. While specific examples for this compound are not detailed in the reviewed literature, this standard procedure is widely applicable to phenolic compounds.

Oxidation Reactions Leading to Quinoline-diones

The oxidation of the quinoline ring system, particularly from hydroxyquinolines, can lead to the formation of quinoline-diones. These structures are of significant interest due to their presence in various biologically active natural products. bsu.edu The oxidation of this compound or its analogs would likely yield the corresponding quinoline-3,x-dione, depending on the regioselectivity of the oxidant.

However, the more extensively studied reaction in related systems is the oxidation of 8-hydroxyquinoline (B1678124) derivatives to form quinoline-5,8-diones. nih.govmdpi.com This transformation is a key step in the synthesis of analogs of natural products like lavendamycin (B1674582) and streptonigrin. bsu.edunih.gov Various oxidizing agents have been employed to achieve this conversion.

Potassium nitrosodisulfonate, known as Fremy's salt, is a reliable reagent for the oxidation of phenols and has been used to convert 8-hydroxyquinolines to their corresponding quinoline-5,8-diones in good yield. nih.gov Another method involves photooxygenation, where the hydroxyquinoline is irradiated with visible light in the presence of a sensitizer, such as Methylene Blue or Tetraphenylporphyrin (TPP), and molecular oxygen. researchgate.net This "green" method can produce quinoline-5,8-diones in moderate to high yields. researchgate.net More conventional oxidizing agents like nitric acid in sulfuric acid have also been utilized to generate the quinone moiety from an 8-hydroxyquinoline precursor. mdpi.com Furthermore, catalytic systems, such as silica-supported iron tetrasulfophthalocyanine with tert-butyl hydroperoxide as the oxidant, have been developed for the clean oxidation of 8-hydroxyquinoline. researchgate.net The hydroxyl group of compounds like 6-bromo-8-methylquinolin-3-ol (B13191242) can also be oxidized to quinone derivatives using agents such as potassium permanganate (B83412) or hydrogen peroxide. evitachem.com

A summary of oxidizing agents used for the synthesis of quinoline-diones from hydroxyquinoline precursors is presented in the table below.

| Oxidizing Agent/System | Precursor Type | Product | Reference |

|---|---|---|---|

| Fremy's Salt ((KO₃S)₂NO) | 7-Acetamido-8-hydroxyquinoline | 7-Acetamido-quinoline-5,8-dione | nih.gov |

| O₂, Light, Tetraphenylporphyrin (TPP) | Substituted 8-hydroxyquinolines | Substituted quinoline-5,8-diones | researchgate.net |

| Nitric Acid / Sulfuric Acid | 7-Bromo-6-nitro-2-methylquinolin-8-ol | 7-Bromo-2-methylquinoline-5,8-dione | mdpi.com |

| tert-Butyl Hydroperoxide / FePcS–SiO₂ | 8-Hydroxyquinoline | Quinoline-5,8-dione | researchgate.net |

| Potassium Permanganate / Hydrogen Peroxide | 6-Bromo-8-methylquinolin-3-ol | Quinone derivatives | evitachem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

NMR spectroscopy serves as a powerful tool for delineating the chemical environments of individual protons and carbon atoms within a molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides specific chemical shifts and coupling constants for each proton, offering insights into their electronic surroundings and spatial relationships.

Detailed, experimentally-derived ¹H NMR data for this compound, including specific chemical shifts (ppm), multiplicities (s, d, t, q, m), and coupling constants (J in Hz), are not publicly available in the searched literature. Such data would typically be presented in a table format for clarity.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | Data not available | Data not available | Data not available |

| H4 | Data not available | Data not available | Data not available |

| H5 | Data not available | Data not available | Data not available |

| H7 | Data not available | Data not available | Data not available |

| 6-CH₃ | Data not available | Data not available | Data not available |

| 3-OH | Data not available | Data not available | Data not available |

¹³C NMR Spectroscopic Analysis for Carbon Framework

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom resonating at a characteristic chemical shift.

Specific, experimentally-derived ¹³C NMR chemical shift values for this compound are not available in the public domain based on the conducted searches. This information is crucial for confirming the carbon framework of the molecule.

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Chemical Shift (ppm) |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C4a | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| C8a | Data not available |

| 6-CH₃ | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs, and Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) proton-carbon couplings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation behavior of a compound, further confirming its identity and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically yields the molecular ion peak, providing a direct measure of the molecule's mass. For this compound, this would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

While the principles of ESI-MS suggest a predictable outcome, specific experimental ESI-MS data, including the mass-to-charge ratio (m/z) of the molecular ion peak for this compound, have not been found in the searched resources.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique would be used to confirm the molecular formula of this compound as C₁₀H₈BrNO.

Experimentally determined high-resolution mass spectral data for this compound, which would provide definitive confirmation of its elemental composition, is not available in the public scientific literature based on the performed searches.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy states. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key functional groups include the hydroxyl (-OH) group, the aromatic quinoline core (C=C and C=N bonds), the methyl (-CH₃) group, and the carbon-bromine (C-Br) bond.

The FT-IR spectrum of a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, showed a strong absorption for the -OH stretching vibration at 3550.32 cm⁻¹. bldpharm.com The C-Br stretching vibration is typically observed in the lower frequency region, around 576 cm⁻¹. bldpharm.com General studies on quinoline derivatives confirm the presence of characteristic bands for the quinoline ring system. nih.gov

The expected vibrational frequencies for the principal functional groups in this compound are summarized in the table below. These are representative ranges, and the precise wavenumbers can be influenced by the specific chemical environment and intermolecular interactions within the solid-state sample.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Hydroxyl (-OH) | 3200-3600 | Broad, Strong |

| C-H Stretching (Aromatic) | Quinoline Ring | 3000-3100 | Medium |

| C-H Stretching (Aliphatic) | Methyl (-CH₃) | 2850-2960 | Medium |

| C=C and C=N Stretching (Aromatic) | Quinoline Ring | 1450-1620 | Strong |

| O-H Bending | Hydroxyl (-OH) | 1330-1440 | Medium |

| C-O Stretching | Phenolic C-O | 1200-1260 | Strong |

| C-Br Stretching | Bromo (-Br) | 500-600 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic ring systems. Therefore, it is an excellent tool for probing the skeletal vibrations of the quinoline core in this compound.

While specific experimental Raman data for this compound is not widely available, analysis of similar heterocyclic systems suggests that strong Raman signals would be expected for the C=C stretching modes of the quinoline ring. mdpi.com The symmetric vibrations of the substituted benzene (B151609) ring portion of the quinoline system would also be prominent. In contrast to its strong absorption in the IR spectrum, the O-H stretching vibration is typically a weak scatterer in Raman spectroscopy.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching (Aromatic) | Quinoline Ring | 3000-3100 | Strong |

| C=C and C=N Stretching (Aromatic) | Quinoline Ring | 1300-1650 | Very Strong |

| Ring Breathing Modes | Quinoline Ring | 980-1020 | Strong |

| C-CH₃ Stretching | Methyl (-CH₃) | 800-900 | Medium |

| C-Br Stretching | Bromo (-Br) | 500-600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For conjugated systems like this compound, this technique is crucial for characterizing the π-electron system. The quinoline ring is a chromophore that exhibits characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.netnih.gov

The absorption spectra of quinoline and its derivatives typically show two or three distinct bands. researchgate.net

π→π Transitions:* These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. For quinoline itself, these bands appear at various wavelengths depending on the specific transition.

n→π Transitions:* These lower-intensity absorptions result from the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are often observed as a shoulder on the longer-wavelength π→π* band.

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring. The hydroxyl (-OH), methyl (-CH₃), and bromo (-Br) groups in this compound are expected to act as auxochromes, causing shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), provide insight into the electronic effects of the substituents on the conjugated system. Studies on various quinoline derivatives show that the solvent polarity can also influence the absorption maxima. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

| Wavelength Range (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

| ~220-250 | High | π→π | Quinoline Ring |

| ~270-300 | Medium to High | π→π | Quinoline Ring |

| ~310-350 | Low to Medium | n→π* and π→π* | Quinoline Ring |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, three-dimensional model of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the crystal lattice. This yields detailed information on bond lengths, bond angles, and torsional angles.

Although a crystal structure for this compound has not been reported in the searched literature, such a study would provide definitive structural elucidation. It would confirm the planarity of the bicyclic quinoline system and reveal the precise orientation of the bromo, methyl, and hydroxyl substituents relative to the ring. Furthermore, X-ray diffraction analysis would illuminate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl group and potential π–π stacking interactions between the aromatic rings of adjacent molecules. The crystal structure of a related compound, 3,6,8-tribromoquinoline, shows stabilization through weak aromatic π–π interactions. nih.gov

Interactive Data Table: Crystallographic Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsional Angles (°) | The dihedral angles describing the conformation around a bond. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and π–π stacking. |

Coordination Chemistry of 8 Bromo 6 Methylquinolin 3 Ol As a Ligand

Ligand Design Principles and Chelating Capability of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8HQ) derivatives are classic examples of bidentate ligands, capable of forming stable chelate rings with a wide range of metal ions. nih.govscirp.org The fundamental design principle behind their chelating capability lies in the strategic placement of a hydroxyl group (-OH) at the 8-position and a nitrogen atom within the quinoline (B57606) ring system. nih.govscirp.org This arrangement allows for the formation of a five-membered ring upon coordination with a metal ion, a highly stable configuration.

The 8HQ molecule is the only one of seven isomeric monohydroxyquinolines that can form complexes with divalent metal ions through chelation. nih.govdovepress.com The deprotonation of the hydroxyl group provides a negatively charged oxygen atom, which, along with the lone pair of electrons on the nitrogen atom, acts as the two donor sites for coordination. scirp.org This dual-point attachment to the metal center is crucial for the chelate effect, which results in significantly higher stability constants for these complexes compared to those formed with analogous monodentate ligands.

The versatility of the 8-hydroxyquinoline scaffold allows for the introduction of various substituents onto the quinoline ring. These modifications can fine-tune the electronic and steric properties of the ligand, thereby influencing its coordination behavior, the stability of the resulting metal complexes, and their subsequent applications. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-hydroxyquinoline derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.net For 8-Bromo-6-methylquinolin-3-ol, the general procedure would involve dissolving the ligand and a chosen metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, in a solvent where both are soluble. The reaction is often carried out under controlled pH conditions to facilitate the deprotonation of the hydroxyl group, which is essential for coordination.

Formation with Transition Metal Ions (e.g., Cu(II), Fe(III), Zn(II))

8-Hydroxyquinoline and its derivatives readily form complexes with a variety of transition metal ions, including copper(II), iron(III), and zinc(II). nih.govdovepress.com The formation of these complexes is often visually apparent due to a change in color of the solution.

Copper(II) complexes: Copper(II) ions are known to form stable complexes with 8-hydroxyquinoline derivatives. acs.org These complexes are often colored and have been the subject of numerous studies.

Iron(III) complexes: Iron(III) also forms highly stable complexes with 8-hydroxyquinoline ligands. The interaction with iron is of particular interest in biological contexts. mdpi.com

Zinc(II) complexes: Zinc(II), a d¹⁰ metal ion, forms stable, often colorless, complexes with 8-hydroxyquinoline derivatives. acs.org These complexes are frequently studied for their fluorescence properties. researchgate.net

The synthesis of these complexes can be achieved by mixing the ligand and the metal salt in a specific molar ratio, often in a solvent like ethanol (B145695) or a mixture of solvents to ensure solubility. scirp.orgacs.org

Stoichiometry and Coordination Geometries of Formed Chelates

The stoichiometry of the metal complexes formed with 8-hydroxyquinoline derivatives is most commonly found to be 1:2 (metal:ligand). scirp.org This is particularly true for divalent metal ions like Cu(II) and Zn(II), resulting in a general formula of ML₂. acs.org For trivalent metal ions like Fe(III), a 1:3 stoichiometry (ML₃) is often observed.

The coordination geometry of the resulting chelate is dependent on the metal ion and the stoichiometry of the complex.

Octahedral Geometry: In many cases, particularly with a 1:2 metal-to-ligand ratio where two water molecules also coordinate to the metal center, an octahedral geometry is adopted. scirp.org This is common for many transition metal complexes.

Square Planar Geometry: For some metal ions, such as Cu(II), a square planar geometry can be observed, especially in a 1:2 complex. scirp.org

Tetrahedral Geometry: For some d¹⁰ ions like Zn(II), a tetrahedral geometry is also possible, particularly in the absence of coordinating solvent molecules. researchgate.net

The specific geometry can be influenced by the steric bulk of the substituents on the quinoline ring.

Spectroscopic and Structural Analysis of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to characterize the formation and structure of metal complexes with 8-hydroxyquinoline derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The disappearance or significant shift of the O-H stretching vibration band of the free ligand is a clear indication of deprotonation and coordination of the hydroxyl group. scirp.org Furthermore, changes in the C=N stretching vibration of the quinoline ring can indicate the coordination of the nitrogen atom. scirp.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the ligand and the metal complex. The formation of a complex is often accompanied by the appearance of new absorption bands or shifts in the existing bands of the free ligand, which can be used to determine the stoichiometry of the complex through methods like Job's plot. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II) and V(IV), EPR spectroscopy is a valuable technique to probe the coordination environment of the metal ion and determine the oxidation state. mdpi.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. acs.org

Theoretical and Computational Chemistry Studies on 8 Bromo 6 Methylquinolin 3 Ol

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific molecular docking studies conducted on the compound 8-Bromo-6-methylquinolin-3-ol. While the broader class of quinoline (B57606) derivatives has been the subject of numerous computational chemistry investigations, including molecular docking simulations to explore their potential as therapeutic agents, research focusing explicitly on this compound is not publicly available at this time.

Molecular docking is a powerful computational tool used in drug discovery to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method allows researchers to understand the binding mode and affinity of a ligand to a biological target, providing insights into its potential biological activity. These studies are crucial for designing and developing new drugs.

In the absence of direct research on this compound, we can look at studies on structurally similar quinoline derivatives to understand the potential applications and methodologies that could be applied to this compound. For instance, various quinoline derivatives have been investigated for their inhibitory activity against a range of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and neurological disorders.

General Methodology in Molecular Docking Studies of Quinoline Derivatives:

Typically, a molecular docking study on a compound like this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized using computational chemistry software. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) would be used to place the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The different poses of the ligand would be "scored" based on their predicted binding affinity, typically expressed in kcal/mol. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) would be analyzed to understand the basis of binding.

Hypothetical Molecular Docking Data:

To illustrate the kind of data that would be generated from such a study, the following tables present hypothetical molecular docking results for this compound with two potential protein targets, based on studies of similar quinoline compounds.

Table 1: Hypothetical Molecular Docking of this compound with Epidermal Growth Factor Receptor (EGFR) Kinase Domain

| Parameter | Value |

| PDB ID of Target | 1M17 |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Met793, Leu718, Gly796, Asp855 |

| Types of Interactions | Hydrogen bond with Met793, Hydrophobic interactions with Leu718 and Gly796, Pi-cation interaction with Asp855 |

Table 2: Hypothetical Molecular Docking of this compound with HIV-1 Reverse Transcriptase

| Parameter | Value |

| PDB ID of Target | 3LP1 |

| Binding Affinity (kcal/mol) | -9.2 |

| Interacting Residues | Lys101, Lys103, Tyr181, Tyr188, Trp229 |

| Types of Interactions | Hydrogen bond with Lys101 and Lys103, Pi-pi stacking with Tyr181 and Tyr188, Hydrophobic interaction with Trp229 |

It is important to reiterate that the data presented in these tables are purely illustrative and not based on actual experimental or computational results for this compound.

Future research involving molecular docking simulations of this compound would be invaluable in elucidating its potential biological targets and mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent. Such studies would provide concrete data on its binding affinities and interaction patterns with various proteins, which are essential for rational drug design.

Advanced Applications and Mechanistic Investigations of 8 Bromo 6 Methylquinolin 3 Ol Derivatives

Development of Luminescent Probes and Chemosensors

The inherent fluorescence of the quinoline (B57606) ring system can be modulated by introducing various functional groups and by its interaction with the external environment. This has led to the development of highly sensitive and selective luminescent probes and chemosensors based on 8-hydroxyquinoline (B1678124) (a parent structure of 8-Bromo-6-methylquinolin-3-ol) and its derivatives.

pH Sensing Mechanisms and Photophysical Responses

The photophysical properties of certain 8-hydroxyquinoline derivatives exhibit strong dependence on pH, making them excellent candidates for fluorescent pH sensors. The sensing mechanism is often rooted in the protonation and deprotonation of the quinoline nitrogen atom and the hydroxyl group, which modulates the efficiency of intramolecular photoinduced electron transfer (PET).

One such example is a tripodal sensor, TAME5OX, functionalized with three 8-hydroxyquinoline (8HQ) units. rsc.org This molecule demonstrates an "OFF-ON-OFF" fluorescence response across a wide pH range. rsc.org

In highly acidic conditions (OFF state): The quinoline nitrogen is protonated. Upon excitation, an efficient PET occurs from the excited hydroxyl moiety of the 8HQ units to the protonated pyridyl ring, which quenches the fluorescence. rsc.org

In neutral conditions (ON state): The molecule exists in its neutral, zwitterionic form. This state exhibits intense fluorescence because the PET process is inhibited, allowing for radiative decay. rsc.org The enhanced fluorescence is attributed to subtle structural differences compared to its charged forms. rsc.org

In basic conditions (OFF state): The phenolic proton of the hydroxyl group is removed. This deprotonation again facilitates a PET pathway, leading to fluorescence quenching. rsc.org

This pH-dependent switching behavior allows the sensor to operate sequentially in aqueous solutions, providing distinct signals at different acidity levels. rsc.org

Table 1: pH-Dependent Photophysical Response of an 8-Hydroxyquinoline-based Tripodal Sensor

| pH Condition | Molecular State | Fluorescence Response | Underlying Mechanism |

| Acidic | Protonated | Quenched (OFF) | Photoinduced Electron Transfer (PET) from hydroxyl to protonated quinoline |

| Neutral | Neutral/Zwitterionic | Intense (ON) | Inhibition of PET |

| Basic | Deprotonated | Quenched (OFF) | Photoinduced Electron Transfer (PET) enabled by deprotonation |

| Data sourced from research on 8-hydroxyquinoline-functionalized tripodal molecular switches. rsc.org |

Selective Metal Ion Detection (e.g., Cu²⁺, Al³⁺, Zn²⁺) and Sensing Mechanisms

The nitrogen atom and the hydroxyl oxygen of the 8-hydroxyquinoline core form a powerful bidentate chelation site, enabling the selective binding of various metal ions. This binding event typically alters the electronic properties of the molecule, resulting in a measurable change in its color (colorimetric) or fluorescence (fluorometric) properties. This "turn-on" or "turn-off" response forms the basis for metal ion detection. researchgate.net

Mechanism of Detection: Many quinoline-based sensors operate via the chelation-enhanced fluorescence (CHEF) mechanism. In the free ligand state, a PET process can occur, quenching fluorescence. Upon binding a metal ion like Al³⁺ or Zn²⁺, the PET process is inhibited, restricting non-radiative decay pathways and causing a significant enhancement in fluorescence intensity ("turn-on" response). researchgate.netnih.gov

Selectivity: Derivatives of 8-hydroxyquinoline and 8-aminoquinoline (B160924) are common fluorogenic chelators for Zn²⁺. nih.gov Other derivatives have been specifically designed for the detection of other environmentally and biologically significant ions. For instance, rhodamine B derivatives modified with 8-hydroxyquinoline have been developed as "turn-on" fluorescent and colorimetric sensors for Al³⁺ and Cu²⁺. researchgate.net Similarly, certain quinoline-based thiazole (B1198619) derivatives have demonstrated a fluorescence quenching effect specifically in the presence of Fe³⁺, Fe²⁺, and Cu²⁺. nih.gov The selectivity is governed by the specific geometry and electronic nature of the binding pocket created by the quinoline derivative.

Table 2: Examples of Quinoline Derivatives as Metal Ion Sensors

| Quinoline Derivative Class | Target Ion(s) | Sensing Response |

| 8-Amidoquinoline Derivatives | Zn²⁺, Al³⁺, Cu²⁺ | Fluorescence Enhancement |

| Rhodamine-8-Hydroxyquinoline Conjugates | Al³⁺, Cu²⁺ | Colorimetric and "Turn-on" Fluorescence |

| Quinoline-Thiazole Derivatives | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching |

| Information compiled from studies on quinoline-based chemosensors. researchgate.netnih.govnih.gov |

Structure-Photophysical Property Relationships for Enhanced Performance

The performance of a quinoline-based sensor—its sensitivity, selectivity, and optical response—can be fine-tuned by strategic chemical modifications to its structure. The relationship between the molecular structure and its photophysical properties is a key area of investigation for creating superior probes.

The electronic nature of substituents on the quinoline ring plays a crucial role. For example, in a series of 4,6,8-triarylquinoline-3-carbaldehydes, the absorption spectra are influenced by the substituents on the aryl rings. nih.gov

Electron-Donating Groups: The introduction of strong electron-donating groups, such as a methoxy (B1213986) group, can lead to increased peak broadening and reduced intensity in the absorption spectrum. nih.gov This is attributed to the groups interfering with the conjugation of the π-electrons, which restricts the efficiency of the π–π* electronic transition. nih.gov

π-Conjugation: The extent of the conjugated π-electron system in the molecule directly affects the energy of the electronic transitions. Extending the conjugation, for instance by introducing styryl groups, typically shifts the absorption and emission wavelengths to longer values (a red-shift). nih.gov

By carefully selecting and positioning functional groups, researchers can manipulate the molecule's donor-π-acceptor character. This allows for the rational design of novel fluorophores with desired absorption and emission profiles, enhancing their suitability for specific sensing applications. nih.gov

Mechanistic Studies in Corrosion Inhibition

Derivatives of 8-hydroxyquinoline are highly effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netresearchgate.net They function by adsorbing onto the metal surface to form a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Isotherm)

The primary mechanism of inhibition is the adsorption of the organic molecules onto the metal surface. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation). researchgate.net For quinoline derivatives, the process is dominated by chemisorption. najah.edu

Active Sites: The inhibitor molecules contain multiple active centers for adsorption. These include the nitrogen and oxygen heteroatoms, which possess lone pairs of electrons, and the aromatic quinoline ring, which is rich in π-electrons. researchgate.net

Bond Formation: These electrons can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. This creates a stable, adsorbed protective film. najah.edu

Adsorption Isotherm: The relationship between the concentration of the inhibitor in the solution and the extent of its coverage on the metal surface is described by adsorption isotherms. Studies consistently show that the adsorption of 8-hydroxyquinoline derivatives on steel surfaces follows the Langmuir adsorption isotherm . researchgate.netresearchgate.net This model assumes that the adsorption occurs at specific homogeneous sites on the surface, forming a monolayer.

The strength and nature of this adsorbed layer determine the inhibitor's efficiency, which can exceed 95% at optimal concentrations. researchgate.netnajah.edu

Electrochemical Characterization of Inhibitory Film Formation

Electrochemical techniques are essential for quantifying the effectiveness of the inhibitor and understanding the nature of the protective film. The two most common methods are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Potentiodynamic Polarization (PDP): PDP measurements reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) half-reactions of the corrosion process. For 8-hydroxyquinoline derivatives, the results typically show that they act as mixed-type inhibitors . researchgate.netnajah.edu This means they suppress both reactions, indicating that the protective film impedes both the dissolution of iron and the evolution of hydrogen gas.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to probe the properties of the inhibitor film at the metal-solution interface. The formation of a protective film is confirmed by observing:

Increased Polarization Resistance (Rp) or Charge Transfer Resistance (Rct): As the inhibitor concentration increases, the Rct value rises significantly, indicating a greater resistance to the charge transfer processes that drive corrosion. researchgate.net

Decreased Double-Layer Capacitance (Cdl): The Cdl value diminishes with increasing inhibitor concentration. researchgate.net This is due to the displacement of water molecules and ions from the metal surface by the organic inhibitor molecules, which increases the thickness of the electrical double layer and/or decreases the local dielectric constant. researchgate.net

Table 3: Typical Electrochemical Findings for 8-Hydroxyquinoline Derivative Inhibitors

| Electrochemical Technique | Key Parameter | Observation with Increasing Inhibitor Concentration | Interpretation |

| Potentiodynamic Polarization (PDP) | Corrosion Current Density (Icorr) | Decreases | Reduced overall corrosion rate |

| Potentiodynamic Polarization (PDP) | Anodic/Cathodic Slopes | Both slopes change | Mixed-type inhibition (suppression of both reactions) |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Increases | Formation of an insulating protective film |

| Electrochemical Impedance Spectroscopy (EIS) | Double-Layer Capacitance (Cdl) | Decreases | Adsorption of inhibitor and displacement of water molecules |

| Data synthesized from electrochemical studies on quinoline-based corrosion inhibitors. researchgate.netnajah.edu |

These electrochemical results provide quantitative evidence of the formation of a stable, insulating film by the 8-hydroxyquinoline derivatives, which effectively mitigates corrosion. researchgate.net

Surface Morphology Analysis in the Presence of Inhibitors

Quinoline derivatives are recognized for their efficacy as corrosion inhibitors for metals, a property attributed to their ability to adsorb onto the metal surface and form a protective barrier. researchgate.netbiointerfaceresearch.com This adsorption alters the surface morphology of the metal, mitigating the corrosive effects of aggressive environments like acidic solutions.

The analysis of metal surfaces, such as mild steel, after exposure to corrosive media in the presence and absence of quinoline-based inhibitors reveals significant morphological changes. researchgate.net Techniques like Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDS), and Atomic Force Microscopy (AFM) are employed to characterize these changes. researchgate.netresearchgate.net

In the absence of an inhibitor, SEM images of mild steel immersed in hydrochloric acid typically show a surface that is severely damaged and rough. researchgate.net However, the introduction of quinoline derivatives leads to the formation of a protective film on the steel surface. researchgate.netbiointerfaceresearch.com This results in a smoother and more uniform surface morphology, as observed through SEM and AFM. researchgate.net The protective layer functions by creating a barrier that isolates the metal from the corrosive solution. researchgate.net EDS analysis can confirm the presence of elements from the inhibitor molecule (such as nitrogen and oxygen) on the metal surface, providing direct evidence of adsorption. researchgate.net Furthermore, AFM provides a three-dimensional topographical view, quantifying the reduction in surface roughness upon inhibitor application. researchgate.net The adsorption process for these inhibitors often follows the Langmuir adsorption model. researchgate.net

Exploration in Materials Science (e.g., as Electron Carriers in Organic Light-Emitting Diodes (OLEDs))

The unique electronic properties of the quinoline nucleus make its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics. Quinoline-based materials are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs), often serving as electron transport materials (ETMs) or as components of the emissive layer. researchgate.netresearchgate.netacs.orgsemanticscholar.org

An effective OLED requires balanced injection and transport of holes and electrons to ensure efficient recombination in the emissive layer. acs.orgsemanticscholar.org Quinoline derivatives, such as the well-known tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used as ETMs because of their good stability and electron-transporting capabilities. researchgate.netacs.org The function of an ETM is to facilitate the transport of electrons from the cathode to the emissive layer and to block the passage of holes, thereby enhancing the probability of electron-hole recombination within the desired layer. acs.org

Derivatives of 8-hydroxyquinoline have been synthesized and incorporated into OLED devices. For example, bis(8-hydroxyquinoline) zinc (Znq2) and its derivatives are noted for their high electroluminescence quantum yield and good thermal stability. mdpi.com The introduction of different substituents onto the quinoline ring allows for the tuning of the material's electronic and photophysical properties. mdpi.com For instance, the synthesis of 8,8'-dimethoxy-5,5'-bisquinoline has yielded a material with promising blue-emitting and electron-transporting properties for OLED applications. researchgate.net The use of 5,7-dibromo-8-hydroxyquinoline as a fluorescent material in OLEDs has also been demonstrated. researchgate.net Given these precedents, this compound derivatives represent a class of compounds with potential for exploration as electron carriers or emitters in next-generation OLEDs.

Molecular Mechanisms of Biological Interactions

The biological activity of quinoline derivatives is deeply rooted in their interactions with specific molecular targets. The following sections detail the mechanistic basis of these interactions at the molecular level, strictly avoiding clinical or toxicological outcomes.

Quinoline-based structures are known to inhibit a variety of enzymes critical to disease processes. A notable example involves the inhibition of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a class of antiviral agents that bind to the integrase dimer interface, distinct from the active site, inducing an aberrant multimerization of the enzyme and blocking viral replication. nih.gov

Studies on multi-substituted quinoline-based ALLINIs have revealed specific structure-activity relationships. It has been observed that the introduction of a bromine atom at either the C-6 or C-8 position of the quinoline ring can confer better antiviral properties. nih.gov Specifically, an 8-bromo substituted quinoline analog was found to retain full effectiveness against an ALLINI-resistant integrase mutant (A128T), a feat not achieved by its 6-bromo counterpart. nih.gov This suggests that the 8-bromo substitution can optimize interactions with the C-terminal domain of a third integrase subunit, overcoming resistance mutations. nih.gov Additionally, basic quinolinonyl diketo acid derivatives have been developed as potent inhibitors of HIV-1 integrase, with some compounds showing IC50 values below 100 nM for the strand transfer reaction. nih.gov These compounds are also noted to inhibit the RNase H function of reverse transcriptase. nih.gov

Quinolones are a major class of antibacterial agents that exert their effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.gov DNA gyrase, which introduces negative supercoils into DNA, is a particularly attractive target as it is found in all bacteria but not in higher eukaryotes. nih.gov

Quinolones function by binding non-covalently to the enzyme-DNA complex. nih.gov This interaction stabilizes the complex in a state where the DNA is cleaved, thereby inhibiting the re-ligation step of the enzyme's catalytic cycle. nih.gov This leads to a stall in replication forks and, at higher concentrations, fragmentation of the bacterial chromosome. nih.gov The binding involves interactions with both the DNA gyrase protein and the DNA itself, with the quinolone molecule often stacking with DNA bases at the cleavage site. nih.gov Novel quinoline derivatives continue to be developed as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov The antibacterial activity of quinoline derivatives has been demonstrated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. biointerfaceresearch.com

Understanding the specific interactions between a ligand and its protein target is fundamental to rational drug design. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a small molecule within the active site of a target protein. nih.govresearchgate.net

For quinoline derivatives, molecular docking has been used to elucidate their binding patterns with various targets. nih.govresearchgate.netnih.gov These in silico studies calculate binding affinities, typically expressed in kcal/mol, and identify key interactions such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For example, docking studies of thiopyrano[2,3-b]quinoline derivatives with an anticancer peptide target (CB1a) revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov The analysis identified specific amino acid residues (e.g., ILE-8, LYS-11, PHE-15, TRP-12) involved in hydrophobic and hydrogen bonding interactions. nih.gov Such studies provide a structural hypothesis for the observed biological activity and guide the synthesis of more potent analogs. nih.govresearchgate.net The ultimate goal of these studies is to predict protein-ligand binding affinity with high accuracy, although challenges remain, particularly when co-crystal structures are unavailable. frontiersin.org

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the potency and properties of lead compounds. It involves systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity. who.int For quinoline derivatives, SAR studies have provided valuable insights into the structural features required for various biological effects.

The substitution pattern on the quinoline ring significantly influences activity. For 8-aminoquinoline antimalarial drugs, the presence of a 6-methoxy group has been shown to enhance activity. who.int In the context of anticancer agents, an SAR study of brominated 8-substituted quinolines demonstrated that a hydroxyl group at the C-8 position led to greater anticancer potential. benthamdirect.comresearchgate.net

More specifically, regarding the 8-bromo substitution, research on quinoline-based HIV-1 integrase inhibitors has shown that this modification can be highly advantageous. nih.gov The addition of a bromine atom at the C-8 position was found to confer better antiviral properties compared to many other substitutions. nih.gov This highlights the critical role that specific substituents, such as the bromo group at position 8, play in defining the molecular interactions and ultimate biological function of the quinoline scaffold. For instance, in a series of quinoxaline (B1680401) urea (B33335) analogs, the strategic placement of halogen atoms was found to be critical for inhibitory potency against IKKβ phosphorylation. nih.gov

Conclusion and Future Research Directions

Synthesis of Advanced 8-Bromo-6-methylquinolin-3-ol Analogues with Tunable Properties

There is no specific information in the current scientific literature regarding the synthesis of advanced analogues of this compound. However, research on related quinoline (B57606) compounds provides insights into potential synthetic strategies. For instance, studies on other bromo-substituted methylquinolines and 8-hydroxyquinoline (B1678124) derivatives often involve multi-step syntheses. nih.govresearchgate.net These methods could theoretically be adapted to create analogues of this compound with tailored electronic and steric properties. The synthesis of related compounds like 8-bromo-2,6-dimethylquinoline (B1381944) has been reported, showcasing the feasibility of manipulating the quinoline core. researchgate.net

Integration into Multi-component Systems for Enhanced Functionality

The integration of this compound into multi-component systems is an area ripe for exploration. While no studies have been published on this specific compound, the broader class of 8-hydroxyquinolines is known for its ability to form complexes with metal ions and participate in the formation of functional materials. mdpi.com The bromine and methyl groups on the quinoline ring of this compound could influence its coordination chemistry and potential for creating novel materials with enhanced optical or catalytic properties.

Comprehensive Elucidation of Reaction Mechanisms and Pathways

A detailed understanding of the reaction mechanisms and pathways involving this compound is yet to be established. Research on the bromination of 8-substituted quinolines indicates that the position of substituents significantly directs the outcome of electrophilic substitution reactions. researchgate.net Elucidating the reactivity of the hydroxyl group and the influence of the bromo and methyl substituents on the quinoline core would be crucial for its application in organic synthesis.

Predictive Modeling for Structure-Property-Activity Relationships

Predictive modeling studies specifically targeting this compound have not been reported. However, computational methods are frequently used to predict the properties and biological activities of quinoline derivatives. researchgate.net Such in silico studies could be employed to forecast the potential of this compound and its hypothetical analogues in various applications, guiding future synthetic and experimental work.

Unexplored Applications in Emerging Fields of Chemical Science

Given the lack of dedicated research, the applications of this compound in emerging fields of chemical science remain unexplored. The quinoline scaffold is a well-known pharmacophore, and many substituted quinolines exhibit a wide range of biological activities. nih.gov Therefore, this compound could be a candidate for investigation in medicinal chemistry. Furthermore, its structure suggests potential use in materials science, possibly as a building block for organic light-emitting diodes (OLEDs) or as a sensor, drawing parallels from other functionalized quinoline compounds. quinoline-thiophene.com

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-6-methylquinolin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated quinoline derivatives typically involves bromination of precursor molecules. For example, bromination of methyl-substituted quinolines using N-bromosuccinimide (NBS) in chloroform under reflux conditions is a common approach . Alternatively, direct halogenation of the quinoline backbone with bromine in methanol, followed by quenching with sodium sulfite, has been reported for analogous compounds (e.g., 5,7-dibromo-2-methylquinolin-8-ol) . Optimization should focus on temperature control (room temperature vs. reflux) and stoichiometric ratios of brominating agents to precursors. Characterization via -NMR and LC-MS is critical to confirm regioselectivity, as competing halogenation at adjacent positions can occur .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- -NMR : To confirm substitution patterns and verify the absence of byproducts (e.g., di-brominated derivatives). For example, methyl groups typically resonate as singlets near δ 2.5 ppm in quinoline derivatives .

- LC-MS : To assess purity and molecular ion peaks. A molecular ion at m/z 242.04 (for CHBrNO) is expected, with fragmentation patterns indicating loss of Br (≈79.9 Da) .

- X-ray crystallography : For resolving crystal packing interactions, such as hydrogen bonding (O–H⋯N) and halogen-halogen contacts (Br⋯Br), which influence solid-state properties .

Q. What are the baseline biological activities of this compound, and how are preliminary assays designed?

- Methodological Answer : Initial screening should include:

- Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Related compounds exhibit MICs in the range of 2–16 µg/mL .

- Cytotoxicity assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7). Methyl and bromine substituents enhance apoptotic activity by inducing oxidative stress .

- Controls : Compare with unsubstituted 8-hydroxyquinoline to isolate the effects of bromine and methyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and methyl substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 8 acts as a leaving group in Suzuki-Miyaura couplings, while the methyl group at position 6 introduces steric hindrance. Computational studies (DFT) can predict reaction barriers for aryl boronic acid coupling. Experimental validation requires:

- Catalyst screening : Pd(PPh) vs. PdCl(dppf) in THF/water mixtures.

- Kinetic monitoring : Use in-situ -NMR to track intermediates. For example, steric hindrance from the methyl group may slow transmetallation steps, necessitating higher temperatures (80–100°C) .

Q. How can contradictory MIC values across studies be resolved, and what factors contribute to variability?

- Methodological Answer : Variability arises from:

- Strain specificity : Pathogen strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) exhibit differing membrane permeability.

- Solubility limitations : Use DMSO concentrations ≤1% to avoid solvent toxicity. Pre-solubilize the compound in warm PBS with sonication .

- Data normalization : Express MICs relative to positive controls (e.g., ciprofloxacin) and report geometric means across triplicate experiments .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., carboxylates at position 3) via ester hydrolysis of precursors like ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma half-life. Monitor release kinetics using dialysis membranes .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) and LC-MS/MS metabolite profiling .

Key Research Challenges

- Synthetic reproducibility : Batch-to-batch variability in halogenation requires strict control of moisture and oxygen levels .

- Biological target identification : Use affinity chromatography with immobilized derivatives to isolate binding proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.